molecular formula C6H4F9NO3 B12666314 3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate CAS No. 34839-44-6

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate

Cat. No.: B12666314
CAS No.: 34839-44-6
M. Wt: 309.09 g/mol
InChI Key: JTINRXZCXXXKMA-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of nine fluorine atoms, which impart significant hydrophobicity and chemical stability

Preparation Methods

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate typically involves the nitration of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control and the use of appropriate solvents to ensure high yield and purity of the product .

Industrial production methods for this compound are not extensively documented, but they likely involve similar nitration processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques would be essential to maintain product quality and consistency.

Chemical Reactions Analysis

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups, such as amines.

    Substitution: The nitrate group can be substituted with other nucleophiles, resulting in the formation of different derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Its hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.

    Medicine: Fluorinated compounds like this one are explored for their potential in drug delivery systems due to their stability and ability to interact with biological membranes.

    Industry: It is used in the production of water-repellent and stain-resistant coatings for textiles and other materials.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its ability to form strong interactions with hydrophobic surfaces and molecules. This property is exploited in various applications, such as creating water-repellent surfaces and studying hydrophobic interactions in biological systems .

Comparison with Similar Compounds

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its nitrate functional group, which imparts distinct reactivity compared to other fluorinated compounds. This makes it valuable for specific applications where the nitrate group is beneficial.

Properties

CAS No.

34839-44-6

Molecular Formula

C6H4F9NO3

Molecular Weight

309.09 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate

InChI

InChI=1S/C6H4F9NO3/c7-3(8,1-2-19-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2

InChI Key

JTINRXZCXXXKMA-UHFFFAOYSA-N

Canonical SMILES

C(CO[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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